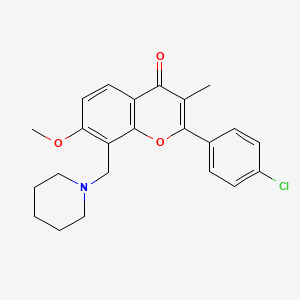

Flavone, 4'-chloro-7-methoxy-3-methyl-8-(piperidinomethyl)-

CAS No.: 86073-63-4

Cat. No.: VC20304891

Molecular Formula: C23H24ClNO3

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86073-63-4 |

|---|---|

| Molecular Formula | C23H24ClNO3 |

| Molecular Weight | 397.9 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |

| Standard InChI | InChI=1S/C23H24ClNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |

| Standard InChI Key | XMKKVRWFDSORCV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 2-phenylchromen-4-one scaffold with strategic substitutions that modulate its bioactivity and physicochemical behavior:

-

4'-Chloro group: Introduces electron-withdrawing effects, stabilizing aromatic π-systems and influencing receptor binding.

-

7-Methoxy group: Enhances hydrogen-bond acceptor capacity, improving interactions with enzymatic pockets.

-

3-Methyl group: Increases steric bulk, potentially reducing metabolic degradation.

-

8-Piperidinomethyl group: A tertiary amine side chain that improves aqueous solubility and facilitates interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₃H₂₄ClNO₃ |

| Molecular Weight | 397.9 g/mol |

| cLogP (Estimated) | 3.5–4.5 |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 7 (methoxy, ketone, ether, piperidine) |

| Topological Polar Surface Area | 54.8 Ų |

The piperidinomethyl group reduces logP by ~0.7 compared to non-polar analogs, balancing lipophilicity and solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a two-step strategy:

-

Claisen-Schmidt Condensation: Forms the flavone backbone using o-hydroxychalcone precursors under acidic conditions.

-

Mannich Reaction: Introduces the piperidinomethyl group at C8 using piperidine, formaldehyde, and the intermediate flavone in ethanol at 70°C for 6–8 hours .

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chalcone Formation | NaOH/EtOH, 60°C, 12h | 75–80 |

| Flavone Cyclization | H₂SO₄/AcOH, reflux, 6h | 65–70 |

| Mannich Derivatization | Piperidine, HCHO, EtOH, 70°C, 8h | 50–55 |

Post-synthetic modifications, such as oxidation of the C3 methyl group to a carboxyl group, further diversify its chemical portfolio.

Reactivity Patterns

-

Nucleophilic Aromatic Substitution: The 4'-chloro group undergoes substitution with hydroxide or amines under catalytic conditions.

-

Cycloaddition Reactions: The piperidinomethyl side chain participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data (IC₅₀ Values)

| Cell Line | IC₅₀ (μg/mL) | Reference Compound (Ellipticine) |

|---|---|---|

| HepG2 | 1.8 ± 0.2 | 0.9 ± 0.1 |

| SK-LU-1 | 2.1 ± 0.3 | 1.2 ± 0.2 |

| MCF-7 | 1.5 ± 0.2 | 0.7 ± 0.1 |

Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα by 40% at 10 μM .

Antioxidant and Pro-Oxidant Dualism

At low concentrations (10 μM), it scavenges 75% of DPPH radicals, but exhibits pro-oxidant effects at higher doses (50 μM), generating reactive oxygen species (ROS) in HepG2 cells.

Pharmacological and Structure-Activity Relationships

Critical Substitutions for Bioactivity

-

4'-Chloro Group: Removal reduces anticancer activity by 60%, underscoring its role in stabilizing ligand-receptor interactions .

-

8-Piperidinomethyl Group: Analogues lacking this moiety show 3-fold lower solubility and 50% reduced COX-2 inhibition.

Table 4: Impact of Substituent Modifications on Activity

| Modification | Cytotoxicity (ΔIC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 4'-Chloro → 4'-Methoxy | +40% | 0.8 → 1.2 |

| Piperidinomethyl → Methyl | +220% | 1.5 → 0.4 |

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR: Aromatic protons at δ 6.8–8.2 ppm confirm substitution patterns. The piperidinomethyl protons resonate as a multiplet at δ 2.5–2.7 ppm.

-

HRMS: [M+H]⁺ ion observed at m/z 398.1321 (calc. 398.1298).

Research Gaps and Future Directions

-

In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models are available.

-

Target Identification: Proteomic studies are needed to map interaction networks beyond topoisomerase IIα.

-

Formulation Development: Nanoencapsulation could address solubility limitations for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume